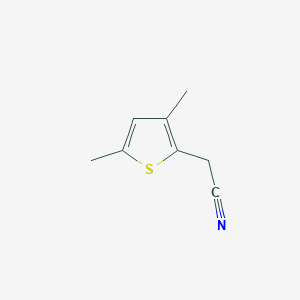![molecular formula C13H9F3N2O3 B14729373 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline CAS No. 6952-48-3](/img/structure/B14729373.png)
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that features a nitro group and a trifluoromethyl group attached to a phenoxy aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes. These methods are designed to optimize reaction conditions, such as temperature and reagent concentrations, to achieve high yields and selectivity. The use of microreactor technology has been explored to enhance the efficiency and safety of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base and DMF as a solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-[2-Amino-4-(trifluoromethyl)phenoxy]aniline.
Substitution: Various substituted phenoxy anilines depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Wirkmechanismus
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
4-Nitro-2-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
2-Nitro-4-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
Uniqueness
This compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
6952-48-3 |
|---|---|
Molekularformel |
C13H9F3N2O3 |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-4-5-12(11(6-8)18(19)20)21-10-3-1-2-9(17)7-10/h1-7H,17H2 |
InChI-Schlüssel |
GAZRUDPNQMDFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


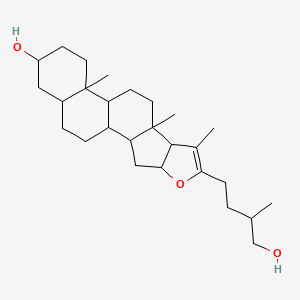



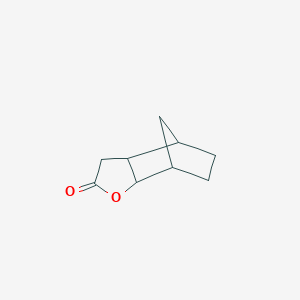
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
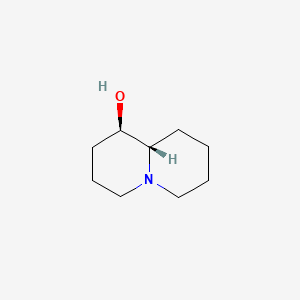
-lambda~5~-phosphane](/img/structure/B14729354.png)
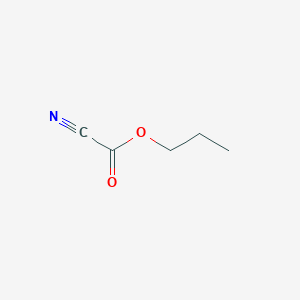
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


